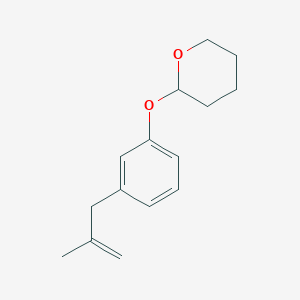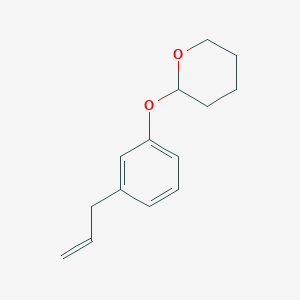
4-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester is a boronic ester derivative that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester typically involves the reaction of 4-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene . The resulting boronic ester is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester back to the parent boronic acid.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride are typically used.
Major Products Formed
Oxidation: 4-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid.
Reduction: 4-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid.
Substitution: Various biaryl compounds, depending on the coupling partner used in the Suzuki-Miyaura reaction.
Applications De Recherche Scientifique
4-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of 4-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The compound’s hydrazinyl group may also interact with biological targets, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid, pinacol ester: A simpler boronic ester used in similar cross-coupling reactions.
4-Bromomethylphenylboronic acid, pinacol ester: Another boronic ester with a bromomethyl substituent, used in organic synthesis.
Uniqueness
4-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester is unique due to its hydrazinyl group, which imparts additional reactivity and potential biological activity compared to simpler boronic esters. This makes it a valuable compound for both synthetic and medicinal chemistry applications.
Propriétés
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-10(6-8-11)9-12(18)17-16/h5-8H,9,16H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIQSAFCMBQHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-[1-(aminomethyl)cycloheptyl]carbamate](/img/structure/B6335608.png)
![Benzyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B6335614.png)
![Benzyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B6335626.png)
![Benzyl N-[cyano(3-methoxyphenyl)methyl]carbamate](/img/structure/B6335636.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-(naphthalen-2-yl)acetic acid](/img/structure/B6335640.png)
![Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B6335651.png)





![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate](/img/structure/B6335672.png)

